molecular formula C9H9NO3 B1646426 1-(4-Methyl-2-nitrophenyl)ethanone CAS No. 155694-84-1

1-(4-Methyl-2-nitrophenyl)ethanone

Cat. No. B1646426
CAS RN: 155694-84-1
M. Wt: 179.17 g/mol
InChI Key: UPVDTZDVDGTUEP-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-nitrophenyl)ethanone is a chemical compound with the molecular formula C9H9NO3 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-(4-Methyl-2-nitrophenyl)ethanone consists of 9 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

1-(4-Methyl-2-nitrophenyl)ethanone is a solid at room temperature . The molecular weight of the compound is 179.17300 .

Scientific Research Applications

Phase Equilibrium Research

1-(4-Methyl-2-nitrophenyl)ethanone, closely related to 1-(4-nitrophenyl)ethanone, has been utilized in studies examining solid-liquid phase equilibrium. Li et al. (2019) investigated the ternary phase equilibrium of 1-(4-nitrophenyl)ethanone and 1-(3-nitrophenyl)ethanone in different solvents at various temperatures, providing insights into the separation of these compounds in industrial applications (Li et al., 2019).

Synthesis of Aminobenzo[b]thiophenes

The compound has been used in the synthesis of aminobenzo[b]thiophenes. Androsov et al. (2010) describe a reaction involving 1-(2-chloro-5-nitrophenyl)ethanone, leading to the efficient synthesis of 3-aminobenzo[b]thiophenes, showcasing its potential in organic synthesis (Androsov et al., 2010).

X-N Charge Density Analysis

Research on 1-(2-hydroxy-5-nitrophenyl)ethanone, a related compound, by Hibbs et al. (2003), involved high-resolution X-ray and neutron diffraction data to determine the experimental charge density, contributing to a better understanding of molecular bonding features (Hibbs et al., 2003).

Synthesis of COMT Inhibitors

1-(4-Methyl-2-nitrophenyl)ethanone derivatives have been synthesized for potential use as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of certain neurotransmitters. Learmonth et al. (2002) synthesized a series of these compounds, exploring their effects on brain chemistry (Learmonth et al., 2002).

Antimicrobial Activity

Several studies have examined the antimicrobial properties of compounds derived from 1-(4-Methyl-2-nitrophenyl)ethanone. Patel et al. (2011, 2012) investigated derivatives for their antimicrobial activity against various bacterial species, highlighting the potential of these compounds in medical applications (Patel et al., 2011), (Patel et al., 2012).

Photochemical Studies

The photochemical behavior of compounds related to 1-(4-Methyl-2-nitrophenyl)ethanone has been a subject of interest. Castellan et al. (1990) studied the photochemistry of an O-methylated α-carbonyl β-1 lignin model dimer, which shares structural similarities, providing insights into the photoreactivity of such compounds (Castellan et al., 1990).

Synthesis of Schiff Bases

Schiff bases, which have a variety of applications in chemistry, have been synthesized using compounds similar to 1-(4-Methyl-2-nitrophenyl)ethanone. Raza et al. (2021) synthesized new Schiff bases and conducted crystal structure, Hirshfeld surface analysis, and molecular docking studies (Raza et al., 2021).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-methyl-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-3-4-8(7(2)11)9(5-6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVDTZDVDGTUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297606
Record name 1-(4-Methyl-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-2-nitrophenyl)ethanone

CAS RN

155694-84-1
Record name 1-(4-Methyl-2-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155694-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methyl-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluro-3-nitrotoluene (7.5 g, 48.4 mmol) is treated with a solution of nitroethane (15.2 mL, 200 mmol) in ethyl acetate (100 mL) and DBU (21 mL, 145 mmol) and stirred overnight at ambient temperature. The solution is concentrated under vacuum, diluted with methanol, treated with 30% H2O2 (25 mL) and 10% sodium bicarbonate (25 ml) and stirred overnight at ambient temperature. The reaction mixture is concentrated in vacuo, acidified with 5% HCl and extracted with methylene chloride. The organic layer is dried (sodium sulfate) and chromatographed (35% ethyl acetate/hexane) to give the title compound (7.2 g, 40.2 mmol). MS m/z: M+=279; 1H NMR (CDCl3, 300 MHz) δ7.8 (s, 1H), 7.48 (d, 1H), 7.32 (d, 1H), 2.5 (s, 3H), 2.4 (s, 3H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
15.2 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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